![molecular formula C15H17N3O2S B6008987 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6008987.png)
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a small molecule drug that belongs to the class of thioacetamide derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it has been suggested that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to a reduction in the availability of nucleotides required for DNA replication, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In vivo studies have shown that 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has several advantages for lab experiments. Firstly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is a small molecule drug that can be easily synthesized and purified in high yield and purity. Secondly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further therapeutic development. However, there are also limitations to using 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide in lab experiments. Firstly, the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is not fully understood, which limits our understanding of its potential therapeutic applications. Secondly, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the study of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. This will help to identify potential therapeutic targets and improve our understanding of its potential applications. Secondly, in vivo studies are needed to evaluate the pharmacokinetics and toxicity of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide. This will help to determine the safety and efficacy of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a potential therapeutic agent. Finally, further studies are needed to evaluate the potential of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide in combination with other chemotherapeutic agents. This will help to identify potential synergistic effects and improve the efficacy of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a therapeutic agent.
Conclusion
In conclusion, 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is a promising small molecule drug that exhibits potent antitumor activity against various cancer cell lines. The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been optimized to produce the compound in high yield and purity. However, further studies are needed to elucidate the mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide and evaluate its pharmacokinetics and toxicity. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has the potential to be developed into a therapeutic agent for the treatment of cancer, and further research in this area is warranted.
Synthesis Methods
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide involves the reaction of 2-chloro-N-(1-phenylethyl)acetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base. The reaction yields 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide as a white solid with a purity of over 98%. The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been optimized to produce the compound in high yield and purity.
Scientific Research Applications
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-8-13(19)18-15(16-10)21-9-14(20)17-11(2)12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMSFYQWNSDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.